1. XLogP3-AA Lipophilicity: Butanoate Linker Increases logP by 0.3–0.4 Units Over Shorter-Chain Analogs
The butanoate (C4) linker of the target compound yields a computed XLogP3-AA value of 0.8, whereas the acetate (C2) analog is 0.5 and the propanoate (C3) analog is 0.4. This represents a lipophilicity increase of 0.3–0.4 log units over the shorter-chain comparators [1][2][3]. Higher lipophilicity can be beneficial for passive membrane permeability and target engagement in intracellular protein degradation applications, but it must be balanced against solubility. The non-monotonic trend (propanoate < acetate < butanoate) underscores that linkers cannot be swapped based on simple chain-length extrapolation.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.8 (tert-butyl 4-(piperazin-1-yl)butanoate) |
| Comparator Or Baseline | 0.5 (tert-butyl 2-(piperazin-1-yl)acetate); 0.4 (tert-butyl 3-(piperazin-1-yl)propanoate) |
| Quantified Difference | +0.3 logP over acetate; +0.4 logP over propanoate |
| Conditions | XLogP3-AA computed by PubChem 3.0 algorithm; standard in silico prediction |
Why This Matters
In PROTAC and bifunctional degrader development, a 0.3–0.4 log unit increase in lipophilicity can significantly alter membrane permeability and cellular degradation efficacy, making the butanoate linker the preferred choice when higher logP is desired.
- [1] PubChem Compound Summary for CID 58116387, Tert-butyl 4-(piperazin-1-yl)butanoate, XLogP3-AA = 0.8. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 2757326, tert-Butyl 2-piperazinoacetate, XLogP3-AA = 0.5. National Center for Biotechnology Information, 2025. View Source
- [3] PubChem Compound Summary for CID 22435104, Tert-butyl 3-(piperazin-1-yl)propanoate, XLogP3-AA = 0.4. National Center for Biotechnology Information, 2025. View Source
